molecular formula C14H4F10O B15076011 1,1-Bis(pentafluorophenyl)-1-ethanol CAS No. 21190-47-6

1,1-Bis(pentafluorophenyl)-1-ethanol

Cat. No.: B15076011
CAS No.: 21190-47-6
M. Wt: 378.16 g/mol
InChI Key: KGUUGWKHBRPWIW-UHFFFAOYSA-N
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Description

1,1-Bis(pentafluorophenyl)-1-ethanol: is an organofluorine compound characterized by the presence of two pentafluorophenyl groups attached to a central ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(pentafluorophenyl)-1-ethanol typically involves the reaction of pentafluorobenzene with ethylene oxide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the pentafluorophenyl groups are introduced to the ethanol backbone .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(pentafluorophenyl)-1-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1-Bis(pentafluorophenyl)-1-ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Bis(pentafluorophenyl)-1-ethanol involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Bis(pentafluorophenyl)ethane
  • 1,1-Bis(pentafluorophenyl)propane
  • 1,1-Bis(pentafluorophenyl)butane

Uniqueness

1,1-Bis(pentafluorophenyl)-1-ethanol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The hydroxyl group allows for additional hydrogen bonding and can be readily modified to introduce new functional groups, enhancing its versatility in various applications .

Properties

CAS No.

21190-47-6

Molecular Formula

C14H4F10O

Molecular Weight

378.16 g/mol

IUPAC Name

1,1-bis(2,3,4,5,6-pentafluorophenyl)ethanol

InChI

InChI=1S/C14H4F10O/c1-14(25,2-4(15)8(19)12(23)9(20)5(2)16)3-6(17)10(21)13(24)11(22)7(3)18/h25H,1H3

InChI Key

KGUUGWKHBRPWIW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)O

Origin of Product

United States

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